

Application Notes and Protocols for Inducing Experimental Ferroptosis with Ferroheme (Hemin)

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Compound of Interest		
Compound Name:	Ferroheme	
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These application notes provide a comprehensive guide to utilizing **ferroheme**, commercially available as hemin, to induce ferroptosis in cell culture for research and drug development purposes. Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation, and hemin serves as a physiologically relevant inducer by providing an excess source of iron.

Introduction to Ferroheme-Induced Ferroptosis

Ferroptosis is a non-apoptotic form of programmed cell death driven by the accumulation of lethal lipid reactive oxygen species (ROS) produced through iron-dependent mechanisms.[1][2] Excessive heme, a major intracellular source of iron, can trigger this process.[3] Hemin, the chloride salt of heme, is a readily available and effective tool for inducing ferroptosis in a variety of cell types, providing a valuable model for studying the underlying mechanisms and for screening potential therapeutic agents that modulate this pathway. Hemin-induced ferroptosis is characterized by increased intracellular labile iron, generation of ROS, and lipid peroxidation. [4][5] This process can be mitigated by iron chelators and specific ferroptosis inhibitors like ferrostatin-1.



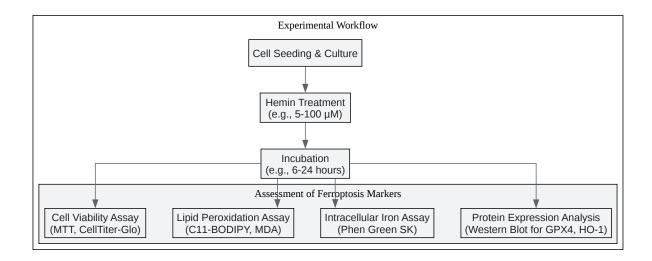
Key Signaling Pathways in Ferroheme-Induced Ferroptosis

Hemin treatment initiates a cascade of events culminating in ferroptotic cell death. A key player in this process is Heme Oxygenase-1 (HO-1), an enzyme that degrades heme to release free iron, carbon monoxide (CO), and biliverdin. The released iron contributes to the labile iron pool, which then participates in the Fenton reaction to generate highly reactive hydroxyl radicals. These radicals drive the peroxidation of polyunsaturated fatty acids within cellular membranes, a hallmark of ferroptosis.

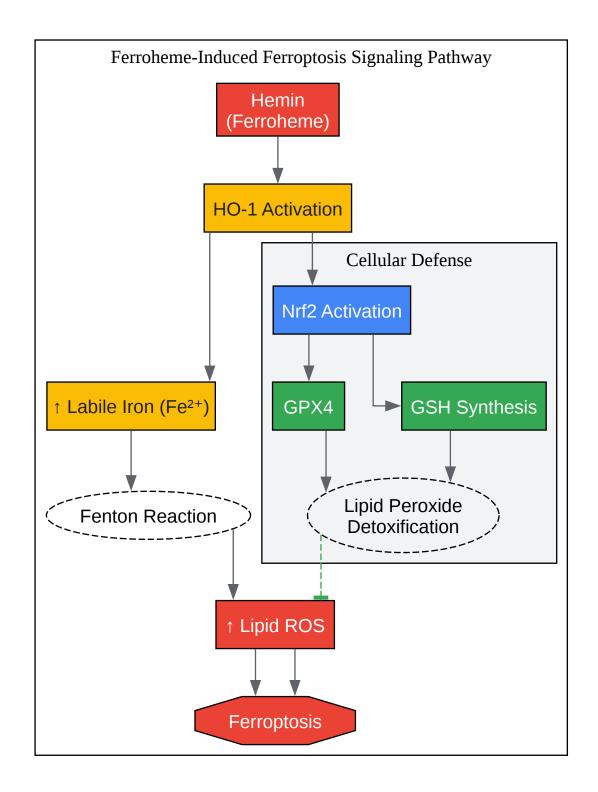
The cellular defense against ferroptosis is primarily mediated by the glutathione (GSH)/glutathione peroxidase 4 (GPX4) axis. GPX4 is a crucial enzyme that detoxifies lipid peroxides. The nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant genes, including those involved in GSH synthesis and iron metabolism, thereby playing a complex role in modulating ferroptosis. Studies have shown that the HO-1/Nrf2/GPX4 pathway is centrally involved in the cellular response to hemin.

Below are diagrams illustrating the experimental workflow for inducing and assessing **ferroheme**-induced ferroptosis and the associated signaling pathway.









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